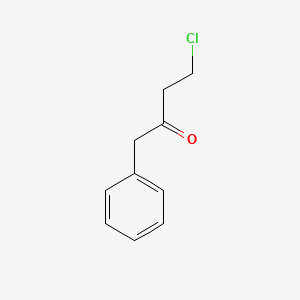

4-Chloro-1-phenylbutanone

Description

Foundational Significance within Organic Synthesis

The foundational importance of 4-Chloro-1-phenylbutanone in organic synthesis stems from its ability to participate in a variety of fundamental reactions. The presence of the carbonyl group and the chlorine atom allows for sequential or tandem reactions, providing a versatile platform for the introduction of different functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the primary reactions involving the ketone moiety is reduction. For instance, biocatalytic reductions using whole-cell biocatalysts like Baker's yeast have been shown to convert 4-chloro-1-aryl-1-butanones into the corresponding chiral chlorohydrins with high enantioselectivity. mdpi.com This stereoselective transformation is a critical step in the synthesis of optically active compounds.

Furthermore, the chlorine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, to generate a wide array of derivatives. For example, it is used in the synthesis of 4-(Dimethylamino)-1-phenylbutan-1-one through reaction with ethylenediamine, which then serves as an intermediate for more complex molecules.

Strategic Importance as a Key Intermediate in Complex Molecule Construction

The strategic value of this compound lies in its role as a key intermediate for synthesizing intricate molecular structures, including heterocyclic compounds and pharmacologically relevant scaffolds. Its ability to undergo intramolecular cyclization reactions is a particularly powerful tool in synthetic chemistry.

A notable application is its use in the synthesis of tetralone derivatives. Through an intramolecular Friedel-Crafts acylation, where the acyl group attacks the aromatic ring, this compound can be converted into α-tetralone. chegg.com This reaction is typically catalyzed by a Lewis acid like aluminum chloride.

Moreover, its derivatives are instrumental in constructing more elaborate systems. For instance, the reduction of 4-chloro-1-aryl-1-butanones to the corresponding chlorohydrins is a key step in the chemoenzymatic synthesis of optically active aryl-substituted oxygen-containing heterocycles. mdpi.com These heterocyclic motifs are prevalent in many biologically active molecules. The versatility of this compound also extends to its use in the production of specialty chemicals and as a precursor for various functionalized molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO | chemsynthesis.com |

| Molecular Weight | 182.65 g/mol | ncats.io |

| Melting Point | 35-37 °C | chemsynthesis.com |

| Boiling Point | 253-254 °C | chemsynthesis.com |

| Density | 1.137 g/mL | chemsynthesis.com |

| Refractive Index | 1.544 | chemsynthesis.com |

| IUPAC Name | 4-chloro-1-phenylbutan-1-one | nih.gov |

| CAS Number | 939-52-6 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

4-chloro-1-phenylbutan-2-one |

InChI |

InChI=1S/C10H11ClO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

NVVSOZINYIKYIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CCCl |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations of 4 Chloro 1 Phenylbutanone

Reactivity of the Halogen Moiety

The presence of a chlorine atom on the terminal carbon of the butyl chain dictates the susceptibility of 4-Chloro-1-phenylbutanone to nucleophilic substitution reactions. The nature of the alkyl halide, being primary, plays a crucial role in determining the operative reaction mechanism.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the chloride ion, by an electron-rich nucleophile. chemicalnote.com These transformations can proceed through two primary mechanistic pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. chemicalnote.commasterorganicchemistry.compharmaguideline.com This "backside attack" results in an inversion of stereochemical configuration at the reaction center. khanacademy.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, thus exhibiting second-order kinetics. chemicalnote.commasterorganicchemistry.comuci.edu Given that this compound is a primary alkyl halide, the SN2 pathway is strongly favored. chemicalnote.comkhanacademy.org Primary substrates are preferred for SN2 reactions because there is less steric hindrance around the electrophilic carbon, allowing for easier access by the nucleophile. khanacademy.orguci.edu

The SN1 reaction , in contrast, is a two-step process. The first and rate-determining step involves the slow departure of the leaving group to form a carbocation intermediate. pharmaguideline.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of SN1 reactions depends only on the concentration of the substrate, following first-order kinetics. pharmaguideline.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. For this compound, the formation of a primary carbocation is energetically unfavorable, making the SN1 mechanism highly unlikely.

| Characteristic | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Mechanism | Two steps (Carbocation intermediate) | One concerted step (Transition state) |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Favored Pathway for this compound | Highly Unfavorable | Highly Favorable |

| Stereochemistry | Racemization | Inversion of configuration |

Ketone Group Reactivity and Functionalization

The carbonyl group (C=O) in this compound is a site of significant reactivity, primarily due to the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it a target for nucleophiles, while the oxygen atom is nucleophilic. This allows for a variety of transformations, including reduction, oxidation, and condensation/addition reactions.

Stereoselective Reduction Mechanisms

The prochiral ketone of this compound can be reduced to the corresponding secondary alcohol, 4-chloro-1-phenylbutan-1-ol. When this reduction is carried out with achiral reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), a racemic mixture of the two possible enantiomers of the alcohol is formed.

However, significant research has focused on stereoselective reduction, which yields a predominance of one enantiomer. This is often achieved using chiral reducing agents or enzyme-catalyzed processes. For instance, microbial aldehyde reductases have been successfully used for the stereoselective reduction of similar substrates like ethyl 4-chloro-3-oxobutanoate, producing the corresponding chiral alcohol with high enantiomeric excess. nih.govelsevierpure.com These enzymatic systems, often requiring cofactors like NADPH, provide a highly efficient route to chiral building blocks. nih.gov

Oxidative Transformations

Ketones can undergo oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group. A prominent example of this transformation is the Baeyer-Villiger oxidation. wikipedia.org This reaction converts a ketone into an ester using an oxidant, typically a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA). wikipedia.orgorganic-chemistry.orgnih.gov

In the case of this compound, there are two possible C-C bonds that can be cleaved, leading to two potential ester products. The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.org The general order of migratory ability is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups are a phenyl group and a 3-chloropropyl group (a primary alkyl group).

| Migrating Group | Group Type | Relative Aptitude | Predicted Outcome |

|---|---|---|---|

| Phenyl | Aryl | Higher | Major Product |

| 3-Chloropropyl | Primary Alkyl | Lower | Minor Product |

Based on this trend, the phenyl group has a higher migratory aptitude than the primary alkyl (3-chloropropyl) group. Therefore, the major product of the Baeyer-Villiger oxidation of this compound is expected to be 3-chloropropyl benzoate.

Condensation and Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by various carbon nucleophiles, leading to the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for building more complex molecular skeletons.

Addition reactions involve the direct addition of a nucleophile across the C=O double bond. A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) attacks the carbonyl carbon to form a tertiary alcohol after an acidic workup.

Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. howstuffworks.comyoutube.com Aldehydes and ketones with α-hydrogens can undergo aldol (B89426) condensation in the presence of an acid or base catalyst. While this compound has α-hydrogens, intramolecular condensation reactions could also be envisioned under certain conditions, potentially leading to cyclic products. Another example is the Wittig reaction, where a phosphorus ylide is used to convert the ketone into an alkene, replacing the C=O bond with a C=C double bond.

Intramolecular Cyclization Reactions

The proximate positioning of the carbonyl group and the chlorine atom in this compound facilitates intramolecular cyclization reactions, leading primarily to the formation of five-membered cyclic ethers. These reactions are of significant interest in synthetic organic chemistry for the construction of heterocyclic frameworks.

Formation of Cyclic Ethers (e.g., Tetrahydrofurans)

The intramolecular cyclization of this compound can lead to the formation of 2-phenyltetrahydrofuran. This transformation is a variation of the Williamson ether synthesis, where the nucleophile and the electrophile are part of the same molecule. lumenlearning.com The reaction is typically initiated by the conversion of the ketone to a nucleophilic species, which then attacks the carbon atom bearing the chlorine.

Under basic conditions, an enolate can be formed, which can then undergo an intramolecular nucleophilic substitution. However, the more common pathway for the formation of tetrahydrofurans from γ-haloketones involves the reduction of the carbonyl group to a hydroxyl group, followed by an intramolecular Williamson ether synthesis. In this scenario, the resulting γ-chloroalcohol, upon treatment with a base, forms an alkoxide that readily displaces the chloride ion to yield the cyclic ether. lumenlearning.com The formation of five-membered rings, such as tetrahydrofurans, is kinetically and thermodynamically favored over other ring sizes in many intramolecular reactions. lumenlearning.com

| Reactant | Reagents and Conditions | Product | Reaction Type |

| This compound | 1. Reduction (e.g., NaBH4) 2. Base (e.g., NaH) | 2-Phenyltetrahydrofuran | Intramolecular Williamson Ether Synthesis |

| γ-Chloroalkyl Ketones | Aldehydes, protic media | Substituted Tetrahydrofurans | Aldol addition followed by cyclization |

Mechanistic Pathways of Rearrangements and Ring Closures

The mechanistic pathways for the rearrangement and ring closure of this compound are influenced by the reaction conditions. While direct intramolecular cyclization to form tetrahydrofuran (B95107) is a primary pathway, other rearrangements, analogous to those observed in α- and β-haloketones, can be considered.

Although the Favorskii rearrangement is characteristic of α-haloketones, and the homo-Favorskii rearrangement for β-haloketones, the behavior of γ-haloketones like this compound can involve different mechanistic routes. Under certain basic conditions, the formation of a cyclopropanone (B1606653) intermediate, characteristic of the Favorskii rearrangement, is not feasible. Instead, rearrangement pathways may proceed through other intermediates.

For instance, base-mediated reactions could potentially lead to elimination reactions or other skeletal rearrangements depending on the substrate and reaction conditions. The presence of the phenyl group can also influence the stability of any carbocationic intermediates that may form, potentially directing the reaction towards specific rearrangement products.

Role of Anchimeric Assistance in Cyclization Processes

Anchimeric assistance, also known as neighboring group participation, can play a crucial role in the intramolecular cyclization of this compound. wikipedia.org The phenyl group, in particular, can facilitate the cyclization process through the formation of a stabilized intermediate.

In a solvolysis-type reaction, the π-electrons of the phenyl ring can assist in the departure of the chloride ion by forming a phenonium ion intermediate. wikipedia.orglibretexts.org This participation of the neighboring group can significantly increase the rate of the reaction compared to a similar compound without the participating group. The formation of this bridged phenonium ion intermediate would lead to a carbocation at the benzylic position, which is stabilized by resonance. Subsequent attack by the carbonyl oxygen (or the oxygen of the corresponding enol or alcohol) would then lead to the formation of the tetrahydrofuran ring.

This anchimeric assistance not only accelerates the reaction but can also influence the stereochemistry of the product, although for this compound, which is achiral, this aspect is not directly applicable unless chiral centers are introduced. The driving force for this participation is the formation of a more stable, delocalized carbocationic intermediate. libretexts.org

Phosphorylation Reactions and Derivatization

The carbonyl group in this compound provides a site for various derivatization reactions, including phosphorylation. These reactions can introduce a phosphate (B84403) or phosphonate (B1237965) moiety into the molecule, which can be useful for various applications.

The reaction of ketones with phosphorus pentachloride (PCl5) is a known method for the conversion of the carbonyl group. However, this reaction typically leads to the formation of a geminal dichloride rather than a phosphate ester. The mechanism involves the initial attack of the carbonyl oxygen on the phosphorus atom, followed by a series of steps that result in the replacement of the oxygen with two chlorine atoms.

For the introduction of a phosphate group to form a C-O-P linkage, the ketone would first need to be reduced to the corresponding alcohol. The resulting 4-chloro-1-phenylbutan-1-ol could then be phosphorylated using standard phosphorylating agents such as phosphoryl chloride (POCl3) or other organophosphorus reagents. This two-step process would yield the desired phosphate derivative.

Alternatively, direct phosphorylation of the enolate of this compound with a suitable electrophilic phosphorus reagent could potentially lead to the formation of a vinyl phosphate. The regioselectivity of such a reaction would be an important consideration.

| Reactant | Reagent | Primary Product Type | Notes |

| Ketone | Phosphorus Pentachloride (PCl5) | Geminal Dichloride | Oxygen is replaced by two chlorine atoms. |

| Alcohol | Phosphoryl Chloride (POCl3) | Phosphate Ester | Requires prior reduction of the ketone. |

Advanced Applications As a Synthetic Precursor and Intermediate

Role in the Synthesis of Pharmacologically Active Compounds

The unique structure of 4-Chloro-1-phenylbutanone makes it an important building block in the pharmaceutical industry. It is utilized in the synthesis of several classes of therapeutic agents, where its butyrophenone (B1668137) core and reactive chloro group are essential for constructing the final drug molecule.

While not a direct precursor in a single step, the structural framework of this compound is foundational to key intermediates in the synthesis of antiviral drugs, such as the HIV protease inhibitor Atazanavir. The critical intermediate for Atazanavir synthesis is (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone. This molecule shares the same phenylbutanone backbone but features an amino group at the C3 position. The synthesis of this crucial intermediate often starts from L-phenylalanine to set the required stereochemistry.

The synthesis of the final active drug involves the stereoselective reduction of the ketone in the aminobutanone intermediate to produce a chiral alcohol, specifically (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-(2S)-butanol. This chiral amino alcohol fragment is a cornerstone of many protease inhibitors. The reduction of (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone is a critical step, and various reducing agents, including sodium borohydride (B1222165), are used to achieve the desired stereoisomer google.com. The resulting chlorohydrin can then be converted into a pharmaceutically useful epoxide, (2S,3S)-1,2-epoxy-3-(tert-butoxycarbonyl)amino-4-phenylbutane, through an intramolecular cyclization reaction google.com.

This compound is a classic example of a precursor for the butyrophenone class of pharmaceuticals, which are primarily used as antipsychotic medications. The synthesis of these drugs typically involves the alkylation of a secondary amine with this compound or its fluorinated analog, 4-chloro-4'-fluorobutyrophenone (B134399).

A prominent example is the synthesis of Haloperidol, a widely used antipsychotic. In this synthesis, 4-chloro-4'-fluorobutyrophenone is reacted with 4-(4-chlorophenyl)-4-hydroxypiperidine in the presence of a base. The secondary amine of the piperidine (B6355638) derivative acts as a nucleophile, displacing the chloride ion from the butyrophenone chain in a nucleophilic substitution reaction. This reaction forms the final Haloperidol molecule. The same synthetic strategy is employed for a variety of other butyrophenone antipsychotics, where different substituted piperidines or other cyclic amines are used to create a diverse range of pharmacologically active compounds. This modular approach allows for the systematic modification of the drug's structure to optimize its binding affinity for dopamine (B1211576) and serotonin (B10506) receptors.

The 1,2-amino alcohol moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. This compound can serve as a precursor for the synthesis of chiral 1,2-amino alcohols through a multi-step synthetic sequence.

A plausible synthetic route involves two key transformations: the asymmetric reduction of the ketone and the substitution of the chloro group with an amine.

Asymmetric Reduction: The ketone group of this compound can be stereoselectively reduced to a chiral alcohol using various established methods, such as catalytic asymmetric hydrogenation with chiral ruthenium or rhodium complexes, or by using chiral reducing agents like boranes in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This step establishes the stereochemistry at the C1 position, yielding either (R)- or (S)-4-chloro-1-phenylbutan-1-ol.

Amination: The resulting chiral chlorohydrin can then be converted to a chiral amino alcohol. This can be achieved through a direct nucleophilic substitution of the chloride by an amine or, more commonly, by first converting the chloride to an azide (B81097) followed by reduction. Alternatively, the chlorohydrin can be converted to an epoxide, which is then opened by an amine nucleophile. This sequence allows for the introduction of a wide variety of amino groups, leading to a diverse array of chiral 1,2-amino alcohols derived from the this compound scaffold.

Contribution to Complex Organic Molecule Synthesis

Beyond its applications in medicinal chemistry, this compound is a useful starting material for the synthesis of various complex organic structures, including heterocyclic compounds and organophosphorus derivatives.

Due to its four-carbon chain with a reactive group at each end (a ketone and a chloride), this compound is an ideal precursor for the synthesis of five-membered oxygen-containing heterocycles, specifically substituted tetrahydrofurans. The synthesis of four-membered oxetanes, by contrast, typically requires a 1,3-relationship between the hydroxyl group and the leaving group, which would necessitate a β-haloketone as the starting material.

The synthesis of an optically active phenyl-substituted tetrahydrofuran (B95107) from this compound can be achieved through a two-step process:

Asymmetric Ketone Reduction: As described previously, the ketone is first reduced to a chiral alcohol using an enantioselective method. This yields optically active (R)- or (S)-4-chloro-1-phenylbutan-1-ol.

Intramolecular Williamson Ether Synthesis: The resulting chiral chlorohydrin is then treated with a base, such as sodium hydride. The base deprotonates the hydroxyl group to form an alkoxide, which then undergoes an intramolecular S N 2 reaction, attacking the carbon bearing the chlorine atom. This cyclization reaction results in the formation of an optically active 2-phenyltetrahydrofuran. This method provides a straightforward route to chiral tetrahydrofuran derivatives, which are common structural motifs in natural products and other complex organic molecules.

The alkyl chloride functionality of this compound makes it a suitable substrate for the Michaelis-Arbuzov reaction, a widely used method for forming carbon-phosphorus bonds. This reaction allows for the synthesis of phosphonic acid esters (phosphonates), which are important intermediates in organic synthesis and have applications in materials science and as bioactive molecules.

In this reaction, this compound is heated with a trialkyl phosphite (B83602), such as triethyl phosphite. The nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon attached to the chlorine atom in an S N 2 reaction. This displaces the chloride ion and forms a phosphonium (B103445) salt intermediate. The displaced chloride ion then attacks one of the ethyl groups on the phosphonium intermediate, displacing the phosphonate (B1237965) ester and forming ethyl chloride as a byproduct. The final product is a diethyl (3-benzoylpropyl)phosphonate, which contains both the butyrophenone skeleton and a phosphonate group. These phosphonate derivatives can be used in further synthetic transformations, such as the Horner-Wadsworth-Emmons reaction, or hydrolyzed to the corresponding phosphonic acids.

Data Tables

Table 1: Synthetic Applications of this compound

| Application Category | Target Molecule/Moiety | Key Synthetic Transformations |

|---|---|---|

| Pharmacologically Active Compounds | ||

| Antiviral Intermediates | Atazanavir Precursor Motifs | Multi-step synthesis involving amination and stereoselective reduction. |

| Butyrophenone Pharmaceuticals | Haloperidol and Analogs | Nucleophilic substitution of the chloro group with a cyclic amine. |

| Chiral 1,2-Amino Alcohols | Chiral 4-amino-1-phenylbutan-1-ols | Asymmetric ketone reduction followed by nucleophilic substitution of the chloro group. |

| Complex Organic Molecules | ||

| Oxygen-Containing Heterocycles | Optically Active 2-Phenyltetrahydrofuran | Asymmetric ketone reduction followed by intramolecular Williamson ether synthesis. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Atazanavir |

| (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone |

| (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-(2S)-butanol |

| Sodium borohydride |

| (2S,3S)-1,2-epoxy-3-(tert-butoxycarbonyl)amino-4-phenylbutane |

| L-phenylalanine |

| Haloperidol |

| 4-chloro-4'-fluorobutyrophenone |

| 4-(4-chlorophenyl)-4-hydroxypiperidine |

| (R)-4-chloro-1-phenylbutan-1-ol |

| (S)-4-chloro-1-phenylbutan-1-ol |

| 2-phenyltetrahydrofuran |

| Sodium hydride |

| Triethyl phosphite |

| Diethyl (3-benzoylpropyl)phosphonate |

Applications in Nucleic Base Alkylation

The alkylation of nucleic bases is a significant area of research, particularly in the context of understanding DNA damage and developing therapeutic agents. Alkylating agents can react with the nucleophilic centers in DNA bases, such as the N7 position of guanine, leading to the formation of DNA adducts. While the reactivity of γ-haloketones suggests a potential for this compound to act as an alkylating agent towards nucleic bases, a thorough review of the scientific literature reveals a lack of specific studies detailing such applications. Research in this area has focused on other alkylating agents, and the interaction of this compound with DNA or its constituent bases has not been reported.

Potential for Materials Science and Polymer Chemistry Applications

In the fields of materials science and polymer chemistry, compounds with reactive functional groups are often sought after as monomers, initiators, or cross-linking agents to create novel polymers with desired properties. The presence of both a ketone and a chloroalkane functionality in this compound could theoretically allow it to participate in polymerization reactions. For example, the ketone group could be a site for polymerization or modification, while the chloro group could be used for grafting onto existing polymer chains. However, despite these theoretical possibilities, there is a notable absence of published research demonstrating the use of this compound in the synthesis or modification of polymers. The potential of this compound in materials science and polymer chemistry remains an unexplored area of research.

Computational and Theoretical Studies of 4 Chloro 1 Phenylbutanone

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for elucidating the intricate details of reaction mechanisms at the molecular level. nih.govrsc.org By solving the Schrödinger equation for a given system, these methods can determine the energies of reactants, products, and transition states, thereby mapping out the potential energy surface of a reaction. nih.gov While specific quantum chemical studies on the reaction mechanisms of 4-Chloro-1-phenylbutanone are not extensively documented in the literature, the principles of these calculations can be applied to predict its reactivity.

Computational methods like Density Functional Theory (DFT) are commonly employed to investigate reaction pathways. researchgate.netmdpi.com For this compound, such calculations could be used to explore various reactions, including nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the carbonyl group. For instance, the reaction with a nucleophile could proceed via an S(_N)2 mechanism, and quantum chemical calculations could model the transition state, providing information on the activation energy and the geometry of the transition state complex.

The artificial force induced reaction (AFIR) method is a computational technique that can be used to explore chemical reaction pathways by applying a virtual force to facilitate the identification of transition states and reaction equilibria. nih.gov This approach could be instrumental in discovering novel reactions and understanding the comprehensive reaction network available to this compound. The insights gained from these calculations are fundamental for designing new synthetic routes and for understanding the compound's stability and degradation pathways.

Table 1: Theoretical Approaches to Elucidate Reaction Mechanisms of this compound

| Computational Method | Information Gained | Potential Application to this compound |

| Density Functional Theory (DFT) | Transition state energies, reaction pathways, activation energies | Modeling nucleophilic substitution reactions, understanding carbonyl group reactivity |

| Artificial Force Induced Reaction (AFIR) | Comprehensive exploration of reaction pathways, identification of unknown reactions | Discovering novel synthetic routes and degradation pathways |

Molecular Modeling and Docking in Biocatalytic Systems

Biocatalysis has emerged as a sustainable and efficient alternative to traditional chemical synthesis. nih.gov The use of enzymes to catalyze reactions offers high selectivity and specificity. Molecular modeling and docking are indispensable tools for understanding and predicting the interactions between a substrate, like this compound, and an enzyme's active site.

Molecular docking simulations, using software like AutoDock, can predict the binding orientation and affinity of this compound within the active site of a candidate enzyme. nih.gov These simulations consider various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, to determine the most stable binding pose. nih.gov The binding energy calculated from these simulations can help in screening a library of enzymes to identify the most promising candidates for the desired biotransformation.

Table 2: Key Parameters in Molecular Docking of this compound

| Parameter | Description | Relevance to Biocatalysis |

| Binding Energy | The measure of the affinity between the ligand (this compound) and the enzyme. | A lower binding energy generally indicates a more stable complex and potentially higher catalytic efficiency. |

| Binding Pose | The orientation of the ligand within the enzyme's active site. | Determines whether the reactive part of the substrate is correctly positioned for catalysis. |

| Key Amino Acid Residues | Specific amino acids in the active site that interact with the ligand. | Understanding these interactions can guide site-directed mutagenesis to improve enzyme activity and selectivity. |

Investigation of Structure-Reactivity Relationships

The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in chemistry. For this compound, its reactivity is primarily dictated by the presence of the carbonyl group and the chlorine atom. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, while the carbon-chlorine bond can undergo nucleophilic substitution.

Studies on the reactivity of related α-haloketones, such as phenacyl bromides, have shown that they readily undergo S(_N)2 reactions with various nucleophiles. researchgate.net The reactivity of these compounds is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups tend to increase the rate of reaction by stabilizing the transition state, a principle that can be described by the Hammett equation. researchgate.net Although this compound is a γ-haloketone, similar principles of substituent effects on the phenyl ring would apply to its reactions.

Quantitative Structure-Activity Relationship (QSAR) studies on butyrophenone (B1668137) derivatives have been conducted to understand their biological activity, for example, their affinity for serotonin (B10506) receptors. acs.orgnih.gov These studies establish a mathematical relationship between the structural properties of the molecules and their observed activity. While focused on biological activity, the descriptors used in QSAR models, such as electronic and steric parameters, are also relevant to chemical reactivity. Such approaches could be adapted to model and predict the reactivity of a series of substituted 4-chloro-1-phenylbutanones in various chemical reactions.

Table 3: Structural Features of this compound and Their Influence on Reactivity

| Structural Feature | Description | Influence on Reactivity |

| Carbonyl Group | A polar C=O double bond. | The carbon atom is electrophilic and susceptible to nucleophilic attack. The oxygen atom can act as a hydrogen bond acceptor. |

| Phenyl Group | An aromatic ring attached to the carbonyl carbon. | Can be substituted with various groups that can electronically influence the reactivity of the carbonyl group and the rest of the molecule. |

| Chlorobutyl Chain | A four-carbon chain with a terminal chlorine atom. | The chlorine atom is a good leaving group in nucleophilic substitution reactions. The length of the chain provides conformational flexibility. |

Analytical and Characterization Methodologies in Research on 4 Chloro 1 Phenylbutanone

The rigorous analysis and characterization of 4-Chloro-1-phenylbutanone are fundamental to understanding its chemical behavior, confirming its structure, and ensuring its purity, particularly in the context of its synthesis and subsequent reactions. Researchers employ a suite of sophisticated analytical techniques to probe its molecular structure, purify it from reaction mixtures, and, in cases of asymmetric synthesis, determine its stereochemical integrity.

Future Research Directions and Emerging Perspectives

Development of Highly Efficient and Stereoselective Synthetic Pathways

While 4-Chloro-1-phenylbutanone itself is an achiral molecule, its value as a precursor to a wide array of chiral molecules necessitates the development of highly efficient and stereoselective synthetic methodologies for its derivatives. Current research points towards a future where the focus will be on asymmetric transformations that introduce chirality with high levels of control.

One promising avenue is the stereoselective reduction of the ketone functionality. The development of novel catalysts, particularly those based on transition metals complexed with chiral ligands, will be instrumental in achieving high enantioselectivity in the synthesis of chiral alcohols derived from this compound. These chiral alcohols are valuable building blocks for the synthesis of more complex molecules with specific biological activities.

Furthermore, research into asymmetric C-C bond-forming reactions at the α-position to the carbonyl group will be crucial. This could involve the use of chiral auxiliaries or organocatalysis to control the stereochemistry of alkylation or aldol-type reactions, leading to the synthesis of a diverse range of enantiomerically enriched derivatives. The goal is to develop scalable and cost-effective processes that can be readily implemented in both academic and industrial settings.

A summary of potential stereoselective transformations for this compound derivatives is presented in the table below.

| Transformation | Reagent/Catalyst Type | Potential Chiral Product |

| Asymmetric Reduction | Chiral Borane Reagents, Transition Metal Catalysts with Chiral Ligands | (R)- or (S)-4-chloro-1-phenylbutan-1-ol |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts, Chiral Auxiliaries | α-Substituted chiral ketones |

| Asymmetric Aldol (B89426) Reaction | Proline and its derivatives (Organocatalysis) | β-Hydroxy ketones with controlled stereocenters |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The bifunctional nature of this compound, possessing both a reactive ketone and a primary alkyl chloride, provides a rich platform for exploring novel reactivity patterns and developing diverse derivatization strategies. Future research will likely focus on harnessing the interplay between these two functional groups to construct complex molecular architectures.

The chlorine atom can be displaced by a variety of nucleophiles to introduce new functionalities. This includes the formation of amines, ethers, thioethers, and azides, which can then undergo further transformations. The exploration of less common nucleophiles and the development of novel catalytic systems for these substitution reactions will expand the synthetic utility of this building block.

The ketone group offers another site for derivatization. Reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, and the formation of imines and enamines can be employed to introduce carbon-carbon double bonds and nitrogen-containing functionalities. The intramolecular reaction between a nucleophile introduced at the 4-position and the carbonyl group can lead to the formation of various heterocyclic compounds, such as substituted tetrahydrofurans and pyrrolidines, which are prevalent scaffolds in many biologically active molecules.

Future investigations will likely delve into tandem or cascade reactions that involve both functional groups in a single synthetic operation, leading to a rapid increase in molecular complexity. For instance, a nucleophilic substitution at the chloro position could be followed by an intramolecular cyclization onto the ketone, providing a streamlined approach to cyclic structures.

Expansion of Applications in Targeted Chemical Synthesis and Drug Discovery

This compound is a valuable intermediate in the synthesis of various organic compounds. Its application as a starting material in the preparation of silyl (B83357) enol ethers and 8-arylimidazopyridines has been noted mit.edu. The future will see an expansion of its role in the targeted synthesis of complex molecules and in the discovery of new drug candidates.

In targeted synthesis, this compound can serve as a key building block for the construction of natural products and their analogues. The four-carbon chain with functionalities at both ends allows for its incorporation into larger molecular frameworks through various coupling and cyclization strategies.

In the realm of drug discovery, derivatives of this compound are expected to be explored for a wide range of therapeutic targets. The phenyl ketone moiety is a common feature in many pharmacologically active compounds, and the ability to introduce diverse functionalities at the other end of the molecule provides a powerful tool for structure-activity relationship (SAR) studies. For example, it can be used to synthesize analogues of known drugs to improve their efficacy, selectivity, or pharmacokinetic properties. The synthesis of novel heterocyclic compounds derived from this precursor will be of particular interest, as these scaffolds are frequently found in drugs targeting various diseases.

| Application Area | Potential Use of this compound | Example of Target Molecule Class |

| Targeted Synthesis | As a C4 building block | Natural products containing a phenylbutanoyl moiety |

| Drug Discovery | Precursor for library synthesis | Novel heterocyclic compounds for screening |

| Medicinal Chemistry | Scaffold for SAR studies | Analogues of existing drugs to optimize properties |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and the study of compounds like this compound will undoubtedly benefit from these advancements. These computational tools can accelerate the discovery of new reactions, optimize existing synthetic routes, and predict the properties of novel derivatives.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of a given transformation, including the expected yield and potential side products. This can be particularly useful for exploring the reactivity of this compound with a wide range of reagents and under various conditions, saving significant time and resources in the laboratory. AI can suggest novel reaction pathways that a human chemist might not consider, leading to more efficient and sustainable syntheses.

In the context of drug discovery, AI and ML can be used to design new derivatives of this compound with desired biological activities. By analyzing the structural features of known active compounds, these models can predict which modifications to the parent molecule are most likely to lead to improved therapeutic properties. This in silico screening can prioritize the synthesis of the most promising candidates, streamlining the drug development pipeline.

Furthermore, machine learning can be employed to optimize reaction conditions for the synthesis of this compound and its derivatives. By systematically varying parameters such as temperature, solvent, and catalyst, and feeding the results into an algorithm, it is possible to identify the optimal conditions for maximizing yield and minimizing impurities with a limited number of experiments.

Q & A

Basic: What are the established synthetic routes for 4-Chloro-1-phenylbutanone, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation, where a chlorinated acyl chloride reacts with a phenyl group under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include halogenation of preformed ketones or multi-step protocols involving nucleophilic substitution. For example, one method involves chlorination of 1-phenylbutanone derivatives using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) to minimize side reactions. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. toluene), catalyst loading, and stoichiometry critically impact yield and purity. Lower temperatures favor selectivity, while excess acylating agents may lead byproducts like dichlorinated derivatives .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and the ketone-adjacent methylene group (δ 2.5–3.0 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~205 ppm) and chlorinated carbon (δ ~45 ppm).

- GC-MS : Quantifies purity and detects volatile impurities. The molecular ion peak ([M]⁺ at m/z 182) and fragment ions (e.g., loss of Cl, m/z 147) aid structural confirmation.

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-Cl absorption (~550–750 cm⁻¹) are diagnostic.

Chromatographic methods like HPLC with UV detection (λ ~250 nm) optimize purity assessment, particularly for polar byproducts .

Advanced: How can computational chemistry methods optimize the synthesis and predict reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates thermochemical parameters (e.g., activation energies, bond dissociation energies) to predict regioselectivity in chlorination or acylation steps. For instance, modeling the electrophilic aromatic substitution mechanism reveals preferential para-substitution due to steric and electronic effects. Solvent effects can be simulated using polarizable continuum models (PCM), guiding solvent selection. Transition-state analysis identifies rate-limiting steps, enabling kinetic control optimization .

Advanced: What strategies resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from substituent effects on the phenyl ring or chloroalkyl chain. Systematic studies using structurally related analogs (Table 1) isolate variables. For example:

| Compound | Substituents | Reactivity with NaCN | Byproduct Formation |

|---|---|---|---|

| 4-Chloro-1-(4-FPh)butanone | Fluorine at para | Fast nucleophilic substitution | <5% |

| 4-Chloro-1-(2,5-F₂Ph)butanone | Two fluorines | Moderate (steric hindrance) | ~15% |

Controlled experiments under identical conditions (solvent, temperature) clarify steric/electronic contributions. Kinetic profiling (e.g., via in situ IR) quantifies substituent effects on reaction rates .

Advanced: How does this compound interact with biological targets, and what methodologies validate its pharmacological potential?

Methodological Answer:

Derivatives of this compound have shown inhibition of enzymes like trypanothione reductase, a target for antiparasitic drugs. Methodologies include:

- Molecular Docking : Predict binding affinity to active sites (e.g., using AutoDock Vina).

- In Vitro Assays : Measure IC₅₀ values against purified enzymes.

- Metabolic Stability Tests : Liver microsome studies assess degradation rates.

For example, chloro-substitution enhances electrophilicity, promoting covalent interactions with cysteine residues in enzyme active sites .

Advanced: What analytical challenges arise in detecting trace byproducts during this compound synthesis?

Methodological Answer:

Byproducts like dichlorinated isomers or oxidation products (e.g., carboxylic acids) require sensitive detection:

- LC-HRMS : Resolves low-abundance species with ppm mass accuracy.

- Isotopic Labeling : ³⁶Cl-labeled precursors track unintended halogenation pathways.

- Reaction Monitoring : Real-time NMR or Raman spectroscopy identifies intermediates.

For instance, over-chlorination products (e.g., 4,4-dichloro derivatives) are identified via distinct ¹³C NMR shifts (δ ~60 ppm for geminal Cl) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks (volatility: BP ~290°C).

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats prevent skin/eye contact.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate.

- Waste Disposal : Halogenated waste containers prevent environmental release. Toxicity data from analogs (e.g., LD₅₀ in rodents >500 mg/kg) inform risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.